

An In-depth Technical Guide to Dimethyl 4-chloropyridine-2,6-dicarboxylate

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Compound of Interest

Compound Name: *Dimethyl 4-chloropyridine-2,6-dicarboxylate*

Cat. No.: *B188069*

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CAS Number: 5371-70-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-chloropyridine-2,6-dicarboxylate is a chemical compound with the CAS number 5371-70-0.^{[1][2][3][4][5][6]} It serves as a crucial intermediate in organic synthesis, particularly in the creation of pharmaceuticals, agrochemicals, and dyestuffs.^{[4][7][8]} Its molecular structure, featuring a chlorinated pyridine ring with two symmetrically placed methyl ester groups, makes it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its known applications, with a focus on its utility in research and development.

Chemical and Physical Properties

The fundamental properties of **Dimethyl 4-chloropyridine-2,6-dicarboxylate** are summarized below. These values are compiled from various chemical data sources.

Property	Value	Source(s)
IUPAC Name	dimethyl 4-chloropyridine-2,6-dicarboxylate	[1]
CAS Number	5371-70-0	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₉ H ₈ ClNO ₄	[1] [4] [5]
Molecular Weight	229.62 g/mol	[1] [5]
Appearance	White to pale yellow solid/powder	[2] [4] [6]
Melting Point	168°C	[3] [6]
Boiling Point	355°C	[3] [6]
Density	1.347 g/cm ³	[3] [6]
Solubility	Slightly soluble in water	[2] [3]
Storage Temperature	Room temperature, in a dry, dark, sealed place	[2]
InChI Key	NFXKYKHKNUFOKB-UHFFFAOYSA-N	[1]
SMILES	COC(=O)C1=CC(=CC(=N1)C(=O)OC)Cl	[1]

Spectroscopic Data

While detailed spectral data is proprietary to specific analyses, the structure of the final product from synthesis has been confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

[\[2\]](#)

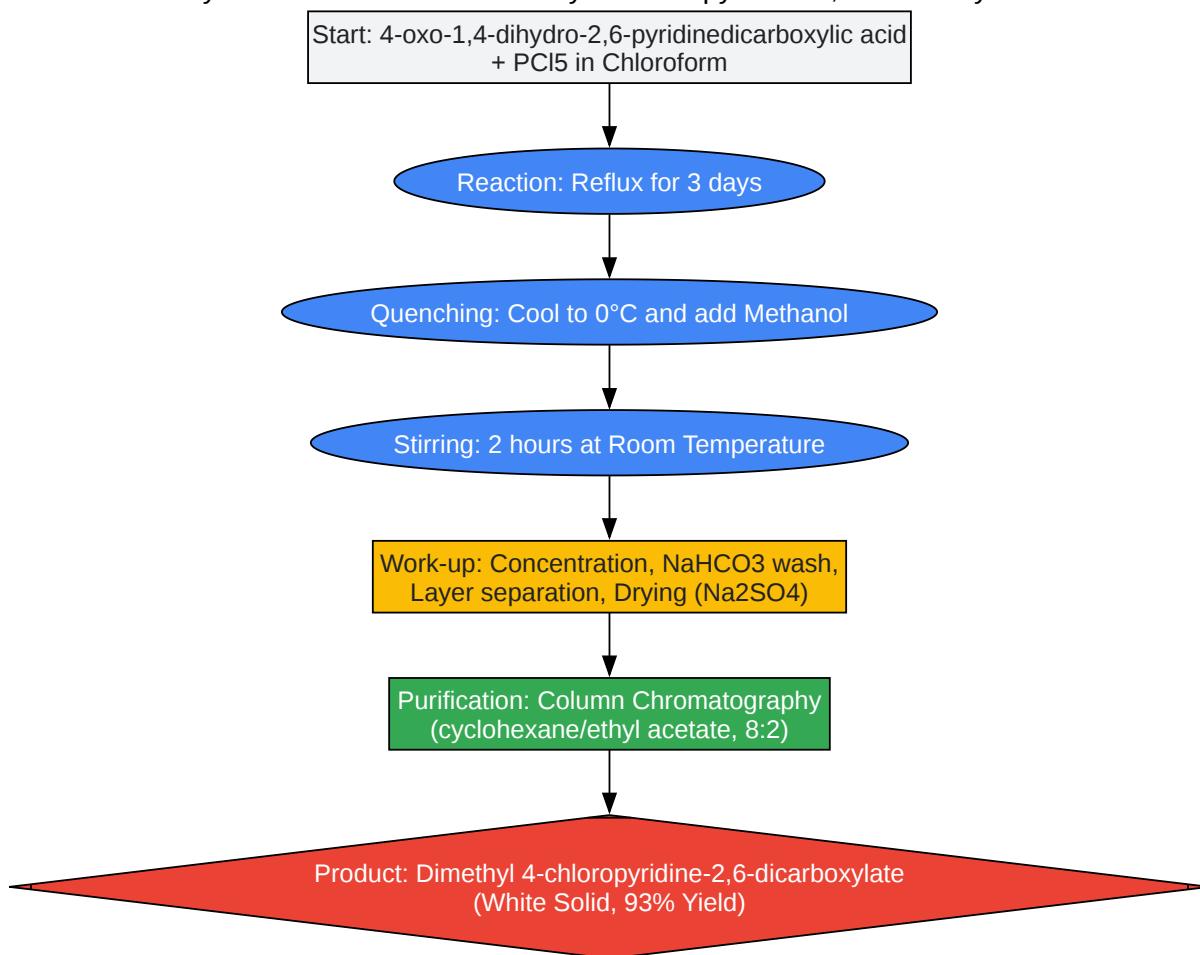
Technique	Purpose
¹ H NMR (400 MHz, CDCl ₃)	Confirms the presence and arrangement of protons in the molecule.
¹³ C NMR (100 MHz, CDCl ₃)	Confirms the carbon framework of the molecule.

Synthesis and Experimental Protocols

Dimethyl 4-chloropyridine-2,6-dicarboxylate is synthesized from 4-oxo-1,4-dihydro-2,6-pyridinedicarboxylic acid (chelidamic acid).[2][9] The process involves a deoxygenative chlorination followed by esterification.

Synthesis Workflow Diagram

Synthesis Workflow of Dimethyl 4-chloropyridine-2,6-dicarboxylate

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Caption: A flowchart of the synthesis process.

Detailed Experimental Protocol

This protocol is based on a general procedure for the synthesis of the target compound.[\[2\]](#)

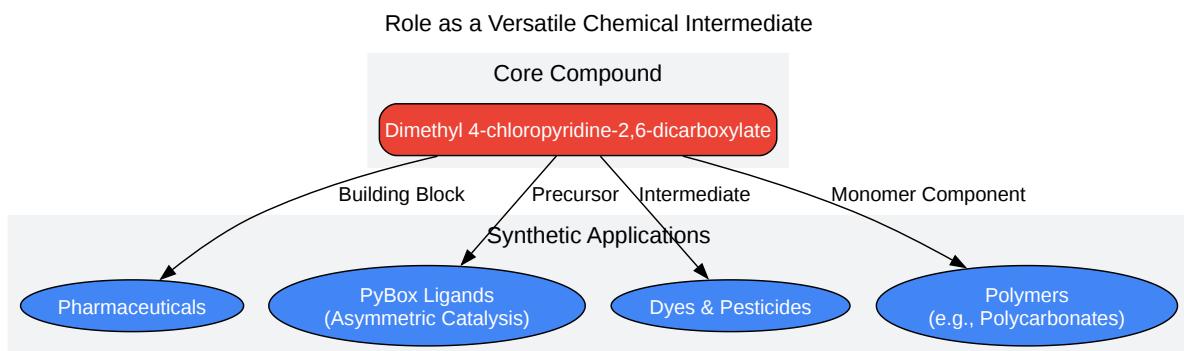
- Reaction Setup: To a solution of 4-oxo-1,4-dihydro-2,6-pyridinedicarboxylic acid (2.5 g, 13.8 mmol) in chloroform (30 mL), slowly add phosphorus pentachloride (PCl_5 , 11.8 g, 56.8 mmol).
- Chlorination: The reaction mixture is heated to reflux and maintained for 3 days.
- Esterification & Quenching: After the reflux period, the mixture is cooled to 0°C in an ice bath. Methanol is then added dropwise until the cessation of gas evolution, which indicates the reaction is quenched.
- Stirring: The solution is subsequently stirred at room temperature for 2 hours.
- Work-up:
 - The solution is concentrated under reduced pressure.
 - Saturated aqueous sodium bicarbonate (NaHCO_3) is added to the concentrate to adjust the pH to 7.
 - The organic layer is separated.
 - The separated organic layer is dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and the solvent is evaporated under vacuum.[\[2\]](#)
- Purification: The resulting residue is purified by column chromatography using an eluent mixture of cyclohexane and ethyl acetate (8:2 ratio).
- Product Isolation: The purified fractions are combined and concentrated to afford **dimethyl 4-chloropyridine-2,6-dicarboxylate** as a white solid (2.57 g, 93% yield).[\[2\]](#)

Applications in Research and Development

Dimethyl 4-chloropyridine-2,6-dicarboxylate is primarily utilized as a versatile intermediate in the synthesis of more complex molecules.[\[3\]](#)[\[7\]](#) Its applications span various fields, including pharmaceuticals, materials science, and catalysis.[\[7\]](#)

- Pharmaceutical Intermediates: It is a key building block for various pharmaceutical compounds.[4][7]
- Ligand Synthesis: The compound is a precursor for C₂-symmetric chiral PyBox (pyridine-bis(oxazoline)) ligands, which are valuable in asymmetric catalysis.[9]
- General Organic Synthesis: It is also used to synthesize dyes, pesticides, and polymers such as polycarbonates and polyurethanes.[7]

Role as a Chemical Intermediate



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Caption: The central role of the title compound.

Safety and Hazards

The compound presents several hazards that require appropriate handling and personal protective equipment. The GHS hazard statements provide a clear warning of its potential effects.

Hazard Information	GHS Code(s)	Description	Source(s)
Signal Word	Warning		
Skin Irritation	H315	Causes skin irritation.	[1]
Eye Irritation	H319	Causes serious eye irritation.	[1]
Respiratory Irritation	H335	May cause respiratory irritation.	[1]
Harmful if Swallowed/Inhaled/In contact with skin	R20/21/22	Harmful by inhalation, in contact with skin and if swallowed.	[3][6]
Precautionary Statements	P261, P305+P351+P338	Avoid breathing dust/fume/gas/mist/vapors/spray. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
Safety Phrases	S24/25, S36/37	Avoid contact with skin and eyes. Wear suitable protective clothing and gloves.	[3][6]

Conclusion

Dimethyl 4-chloropyridine-2,6-dicarboxylate is a high-value chemical intermediate with significant applications in diverse areas of chemical synthesis. Its well-defined synthesis protocol allows for high-yield production, making it readily accessible for research and industrial purposes. The presence of multiple reactive sites—the chloro group and two ester functionalities—provides chemists with a versatile scaffold for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and asymmetric catalysis. Proper

adherence to safety protocols is essential when handling this compound due to its irritant properties.

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